![molecular formula C20H20N2O3S B2521032 N-cyclopropyl-2-(3-tosyl-1H-indol-1-yl)acetamide CAS No. 946306-43-0](/img/structure/B2521032.png)
N-cyclopropyl-2-(3-tosyl-1H-indol-1-yl)acetamide
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Overview
Description
“N-cyclopropyl-2-(3-tosyl-1H-indol-1-yl)acetamide” is a compound that contains an indole nucleus . Indole is an important heterocyclic system that provides the skeleton to many important synthetic drug molecules . It binds with high affinity to multiple receptors, which makes it useful in developing new derivatives .
Synthesis Analysis
The synthesis of indole derivatives has been a topic of interest among researchers . Various methods have been developed, including the Fischer Indole Synthesis . The synthesis often involves the use of precursors to generate compounds bearing five- and/or six-membered heterocyclic moieties .Chemical Reactions Analysis
Indole derivatives are known to undergo various chemical reactions . For instance, they can undergo reductive cyclization with CO2 in the presence of triethoxysilane . They can also undergo a consecutive detosylation/alkylation transformation with alkoxides/alcohols .Scientific Research Applications
Anti-HIV Potential
Researchers have explored indole derivatives as anti-HIV agents. For example, a series of novel indolyl and oxochromenyl xanthenone derivatives were studied for their anti-HIV-1 activity .
Structural Significance
The indole scaffold plays a crucial role in various synthetic drug molecules. Its presence in compounds like lysergic acid diethylamide (LSD) and strychnine underscores its importance in medicinal chemistry .
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the future directions in the study of “N-cyclopropyl-2-(3-tosyl-1H-indol-1-yl)acetamide” and related compounds could involve further exploration of their biological activities and potential therapeutic applications.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological processes, contributing to the broad-spectrum biological activities of indole derivatives .
Mode of Action
Indole derivatives are known to interact with their targets in a way that can lead to a variety of biological effects . This interaction can result in changes at the molecular and cellular levels, contributing to the compound’s overall biological activity .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, leading to a range of downstream effects . These effects can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Pharmacokinetics
These properties can significantly impact the bioavailability of a compound, influencing its overall efficacy and safety profile .
Result of Action
Indole derivatives are known to have a variety of biological effects, which can include inhibitory activity against various viruses, anti-inflammatory and analgesic activities, and more .
Action Environment
Such factors can significantly impact the effectiveness of a compound, and are an important consideration in the development and use of pharmaceuticals .
properties
IUPAC Name |
N-cyclopropyl-2-[3-(4-methylphenyl)sulfonylindol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-14-6-10-16(11-7-14)26(24,25)19-12-22(13-20(23)21-15-8-9-15)18-5-3-2-4-17(18)19/h2-7,10-12,15H,8-9,13H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXURDVBXBADIHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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